![molecular formula C11H15ClN2 B1530359 4-Chloro-2-(piperidin-1-yl)aniline CAS No. 1211539-92-2](/img/structure/B1530359.png)
4-Chloro-2-(piperidin-1-yl)aniline
Overview
Description
4-Chloro-2-(piperidin-1-yl)aniline is a chemical compound with the molecular formula C11H15ClN2. It has a molecular weight of 210.71 . It is a solid substance with a melting point between 45 - 47 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid substance with a melting point between 45 - 47 degrees Celsius . It has a molecular weight of 210.71 .Scientific Research Applications
Synthesis and Antiproliferative Activity : Tetrahydropyridines (THPs), synthesized using anilines, have shown significant anticancer activity, particularly the piperidin-4-one-3-carboxylates derivatives (Aeluri et al., 2012).
Molecular Structure Analysis : 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized for its molecular structure through X-ray diffraction, supporting insights into the structural properties of similar compounds (Szafran, Komasa & Bartoszak-Adamska, 2007).
Hypoxic-Cytotoxic Agents : New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline derivatives, show promise as hypoxic-cytotoxic agents, useful in cancer research (Ortega et al., 2000).
Antihypertensive Activity : Piperidin-2(1H)-ones derivatives, synthesized using aniline derivatives, were evaluated for their antihypertensive activity, suggesting potential in cardiovascular disease treatment (Clark et al., 1983).
Functionalized Piperidine Synthesis : A study on the synthesis of highly functionalized piperidine derivatives showcases the versatility of piperidine-related compounds in organic chemistry (Shaterian & Azizi, 2013).
Corrosion Inhibition : Anilines, including chloroaniline derivatives, have been studied for their effectiveness as corrosion inhibitors, which is crucial in industrial applications (Khaled & Hackerman, 2004).
Quinolinone Synthesis : Research into the synthesis of 4-trifluoromethyl-2-quinolinones using ortho-lithiated anilines demonstrates the potential of these compounds in medicinal chemistry (Leroux, Lefebvre & Schlosser, 2006).
Corrosion Inhibition Studies : Studies on Schiff base derivatives of aniline, including chloroaniline compounds, reveal their potential as corrosion inhibitors, particularly in acidic environments (Daoud et al., 2014).
Purine Derivative Synthesis : The reaction of chloroaniline derivatives with purines showcases their utility in synthesizing various biologically active purine derivatives (Кочергин, Александрова & Корсyнский, 2012).
Nanomagnetic Reusable Catalysts : Research on the use of piperidine-4-carboxylic acid in nanomagnetic reusable catalysts for the synthesis of pharmacologically significant compounds demonstrates the versatility of piperidine-based chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-chloro-2-(piperidin-1-yl)aniline, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally characterized by quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
properties
IUPAC Name |
4-chloro-2-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXORPWQZAMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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